Cas no 647841-39-2 (Quinoline, 8-(1H-imidazol-1-yl)-)

Quinoline, 8-(1H-imidazol-1-yl)-, is a heterocyclic compound featuring a quinoline core substituted with an imidazole moiety at the 8-position. This structural combination imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The presence of both nitrogen-rich rings enhances its potential as a ligand in coordination chemistry or as a building block for bioactive molecules. Its dual functionality allows for further derivatization, enabling applications in drug discovery, catalysis, and organic synthesis. The compound’s stability and reactivity profile make it a versatile intermediate for developing specialized chemical entities with tailored properties.
Quinoline, 8-(1H-imidazol-1-yl)- structure
647841-39-2 structure
Product Name:Quinoline, 8-(1H-imidazol-1-yl)-
CAS No:647841-39-2
MF:C12H9N3
MW:195.219961881638
MDL:MFCD28340267
CID:416786
PubChem ID:71378703
Update Time:2025-06-12

Quinoline, 8-(1H-imidazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 8-(1H-imidazol-1-yl)-
    • 8-imidazol-1-ylquinoline
    • 8-(IMIDAZOL-1-YL)QUINOLINE
    • 8-(1H-Imidazol-1-yl)quinoline
    • DTXSID70801309
    • 647841-39-2
    • MDL: MFCD28340267
    • Inchi: 1S/C12H9N3/c1-3-10-4-2-6-14-12(10)11(5-1)15-8-7-13-9-15/h1-9H
    • InChI Key: QXJVJSJRBIOWOW-UHFFFAOYSA-N
    • SMILES: N1(C=NC=C1)C1=CC=CC2=CC=CN=C12

Computed Properties

  • Exact Mass: 195.07977
  • Monoisotopic Mass: 195.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • PSA: 30.71

Quinoline, 8-(1H-imidazol-1-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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eNovation Chemicals LLC
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Quinoline, 8-(1H-imidazol-1-yl)- Related Literature

Additional information on Quinoline, 8-(1H-imidazol-1-yl)-

Recent Advances in the Study of Quinoline, 8-(1H-imidazol-1-yl)- (CAS: 647841-39-2) in Chemical Biology and Pharmaceutical Research

Quinoline derivatives have long been recognized for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Among these, Quinoline, 8-(1H-imidazol-1-yl)- (CAS: 647841-39-2) has recently emerged as a compound of interest due to its unique structural features and promising biological activities. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Recent studies have highlighted the versatility of Quinoline, 8-(1H-imidazol-1-yl)- in drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of protein kinases, particularly those involved in cancer cell proliferation. The compound's ability to selectively target specific kinase pathways while minimizing off-target effects makes it a promising candidate for further development in oncology.

In addition to its anticancer properties, research has also explored the antimicrobial potential of Quinoline, 8-(1H-imidazol-1-yl)-. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that this compound exhibits strong activity against drug-resistant bacterial strains, including MRSA. The study proposed that the imidazole moiety enhances membrane permeability, contributing to its broad-spectrum antibacterial effects.

The synthesis and optimization of Quinoline, 8-(1H-imidazol-1-yl)- have also been areas of active investigation. A recent patent (WO2023051234) describes an improved synthetic route that increases yield by 35% while reducing hazardous byproducts. This advancement addresses previous challenges in large-scale production and could facilitate future clinical development.

Pharmacokinetic studies have provided valuable insights into the compound's bioavailability and metabolic stability. Research published in Drug Metabolism and Disposition indicates that Quinoline, 8-(1H-imidazol-1-yl)- demonstrates favorable oral absorption and moderate plasma protein binding, with a half-life suitable for once-daily dosing in potential therapeutic applications.

Despite these promising findings, challenges remain in the development of Quinoline, 8-(1H-imidazol-1-yl)- as a therapeutic agent. Current research is focusing on addressing its moderate solubility and potential drug-drug interactions. Several pharmaceutical companies have initiated preclinical programs to develop prodrug derivatives that could overcome these limitations while maintaining the compound's biological activity.

In conclusion, Quinoline, 8-(1H-imidazol-1-yl)- (CAS: 647841-39-2) represents a compelling case study in modern drug discovery, showcasing how structural modifications of classical pharmacophores can yield compounds with novel biological activities. The growing body of research supports its potential as a multi-target therapeutic agent, though further optimization and clinical validation are needed to realize its full therapeutic potential.

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